N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of chlorophenyl and sulfanyl groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the indole core.
Formation of the Carboxamide Group: The carboxamide group can be formed through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide: Similar in structure but with a trifluoromethyl group instead of a sulfanyl group.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups and a sulfone group, used in polymer synthesis.
Uniqueness
N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide is unique due to the presence of both chlorophenyl and sulfanyl groups attached to an indole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanyl-1-methylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2OS/c1-26-19-8-3-2-7-18(19)20(21(27)25-16-11-9-14(23)10-12-16)22(26)28-17-6-4-5-15(24)13-17/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNDHLGODLLQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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